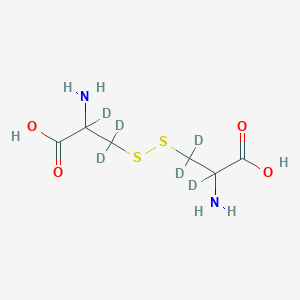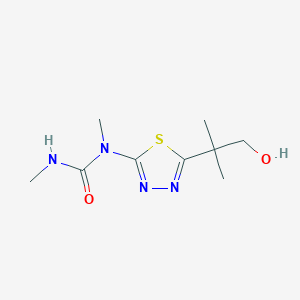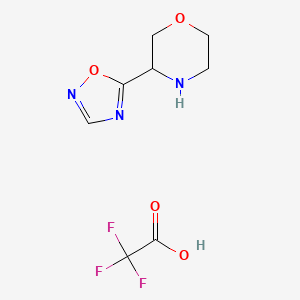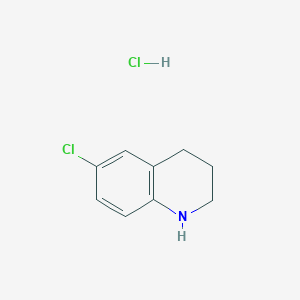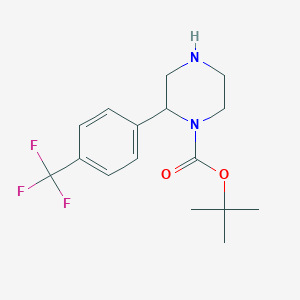
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Vue d'ensemble
Description
“1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine” is a chemical compound that belongs to the family of piperazine derivatives. It has a molecular weight of 330.35 . The IUPAC name for this compound is tert-butyl 3-[4-(trifluoromethyl)phenyl]-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. For instance, 1-Boc-piperazine can undergo Buchwald-Hartwig coupling reactions with aryl halides . Additionally, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H21F3N2O2 . The InChI code for this compound is 1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 .
Chemical Reactions Analysis
1-Boc-piperazine can undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . It can also undergo Buchwald-Hartwig coupling reactions with aryl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 330.35 . The storage temperature and other specific physical properties were not found in the search results.
Applications De Recherche Scientifique
Synthesis of Biaryl Libraries
Spencer et al. (2011) developed a method for synthesizing Boc-protected (piperazin-1-ylmethyl)biaryls using microwave-mediated Suzuki–Miyaura coupling. This technique allows for the creation of a diverse biaryl library by manipulating the functionality of piperazine and biaryl systems, showcasing the compound's role in facilitating complex organic syntheses (Spencer et al., 2011).
Antifungal Agent Synthesis
Miao Zhen-yuan (2006) reported on improving the synthesis of a piperazine-based key intermediate for triazole antifungal agents. The process highlights the compound's significance in the production of pharmaceutical agents, emphasizing its role in streamlining synthesis and increasing yield (Miao Zhen-yuan, 2006).
Drug Discovery Building Blocks
Sánchez-Roselló et al. (2014) described the synthesis of stereochemically defined, trifluoromethylated piperazines. This work underlines the compound's utility in medicinal chemistry as a precursor for creating key scaffolds in drug discovery, particularly for targeting stereochemical diversity (Sánchez-Roselló et al., 2014).
Molecular Structure and Biological Evaluation
Kulkarni et al. (2016) synthesized and characterized N-Boc piperazine derivatives, studying their crystal structures and evaluating their antibacterial and antifungal activities. This research demonstrates the compound's potential in developing new therapeutic agents with moderate activity against various microorganisms (Kulkarni et al., 2016).
Dendritic Melamine Synthesis
Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines incorporating piperidine motifs, starting from 4-amino-1-(tert-butoxycarbonyl)piperidine. The study showcases the compound's application in creating complex dendritic structures for potential use in nanotechnology and materials science (Sacalis et al., 2019).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 1-[4-(trifluoromethyl)phenyl]piperazine, act as serotonergic releasing agents .
Mode of Action
For instance, 1-[4-(Trifluoromethyl)phenyl]piperazine is known to act as a serotonergic releasing agent , suggesting that 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine might have a similar interaction with its targets.
Biochemical Pathways
Given its potential role as a serotonergic releasing agent, it may influence the serotonin pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
If it acts as a serotonergic releasing agent like its structural analog 1-[4-(trifluoromethyl)phenyl]piperazine , it may increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions are crucial as they modulate the release and uptake of serotonin, a key neurotransmitter involved in mood regulation, cognition, and other physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to evoke the release of serotonin by binding to the serotonin transporter (SERT) . This action can lead to alterations in cellular signaling pathways and changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at several serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . These binding interactions result in the modulation of receptor activity, leading to changes in downstream signaling pathways and gene expression. Additionally, this compound does not significantly affect dopamine or norepinephrine reuptake or efflux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over timeIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained alterations in cellular signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce locomotor activity and produce aversive effects in animals . At higher doses, it can lead to more pronounced effects, including potential toxicity and adverse reactions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These metabolic pathways result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to bind to the serotonin transporter (SERT), facilitating its uptake and distribution within serotonergic neurons . This interaction influences its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized within serotonergic neurons, where it interacts with serotonin receptors and transporters . This subcellular localization is crucial for its activity and function, as it allows the compound to modulate serotonin signaling and influence cellular processes.
Propriétés
IUPAC Name |
tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWZHJZHRVSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


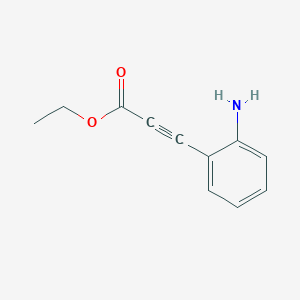


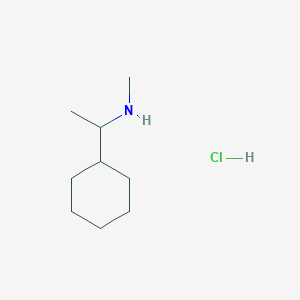

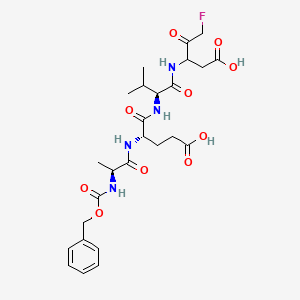

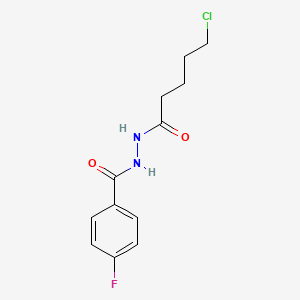
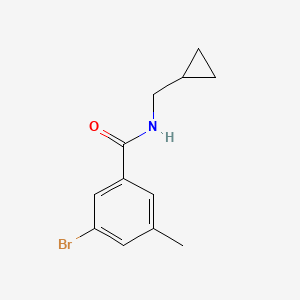
![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)
